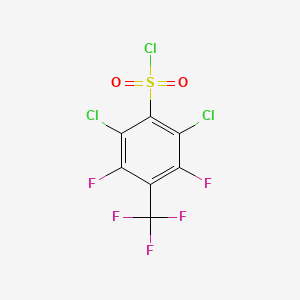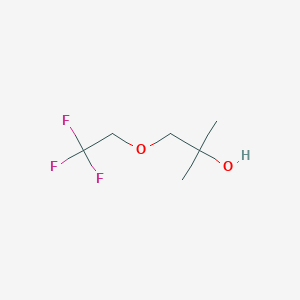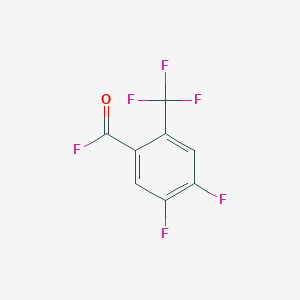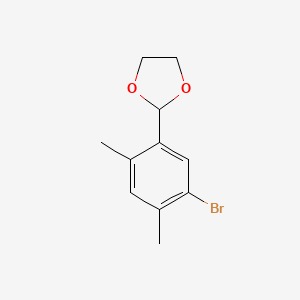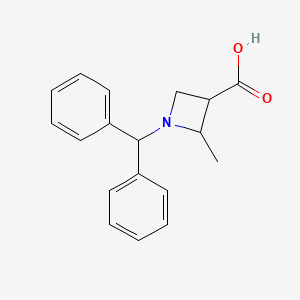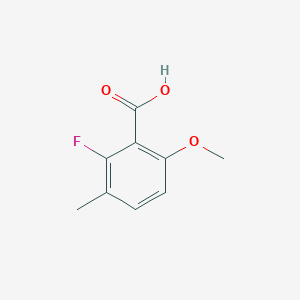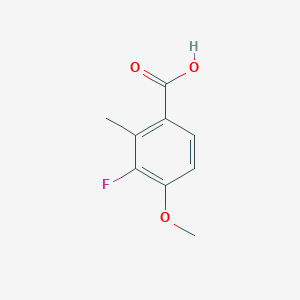
3-Fluoro-4-methoxy-2-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring
作用机制
Target of Action
3-Fluoro-4-methoxy-2-methylbenzoic acid is a fluorinated benzoic acid derivative . It is primarily used as an intermediate in the preparation of active pharmaceutical ingredients (APIs) for the treatment of Alzheimer’s disease
Mode of Action
The fluoride substituent in this compound enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification, which affords esters with a ligustrazine moiety .
Biochemical Pathways
It is known that the compound can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity . This provides a platform for the Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide, which is used in the synthesis of oxadiazoles for antimicrobial applications .
Result of Action
It is known that the compound is used as an intermediate in the preparation of apis for the treatment of alzheimer’s disease , suggesting that it may have neuroprotective effects.
Action Environment
It is known that the compound is a white powder with a melting point of 211-213°c , suggesting that it may be stable under a wide range of environmental conditions.
生化分析
Biochemical Properties
The fluoride substituent in 3-Fluoro-4-methoxy-2-methylbenzoic acid enables nucleophilic aromatic substitution . Most of the reactivity of this compound is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
Cellular Effects
Its derivatives have been used in the synthesis of oxadiazoles for antimicrobial applications .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into benzoyl chloride using thionyl chloride to enhance its reactivity . This provides a platform for Friedel-Craft acylation reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-2-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method is through the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. The methoxy group can be added via methylation reactions, and the methyl group can be introduced through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production. For example, the use of thionyl chloride can convert the carboxylic acid group into a more reactive acyl chloride, facilitating further chemical modifications .
化学反应分析
Types of Reactions
3-Fluoro-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom allows for nucleophilic aromatic substitution reactions, where other nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the aromatic ring .
科学研究应用
3-Fluoro-4-methoxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
相似化合物的比较
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methyl group.
3-Fluoro-2-methylbenzoic acid: Similar structure but lacks the methoxy group.
4-Methoxy-2-methylbenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-4-methoxy-2-methylbenzoic acid is unique due to the combination of fluorine, methoxy, and methyl groups on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic aromatic substitution and specific electronic effects that influence its behavior in various chemical and biological systems .
属性
IUPAC Name |
3-fluoro-4-methoxy-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEQAMVREWXFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
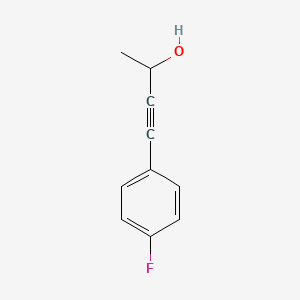
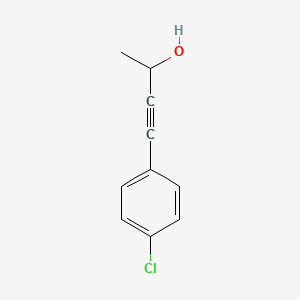
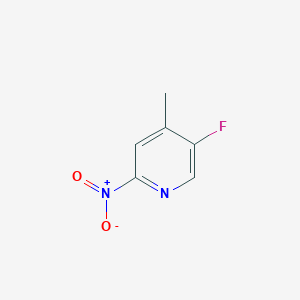
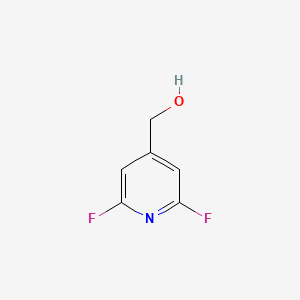
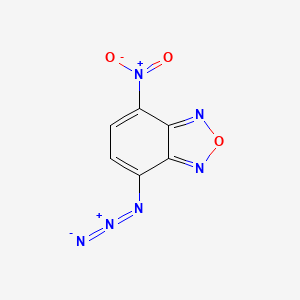
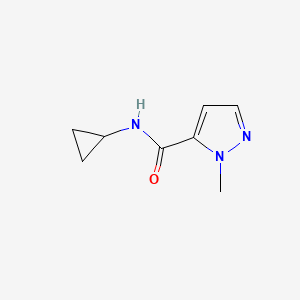
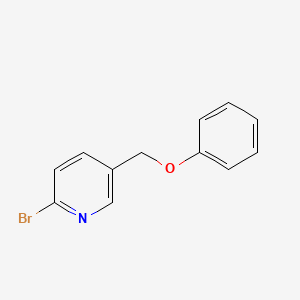
![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine](/img/structure/B6323157.png)
